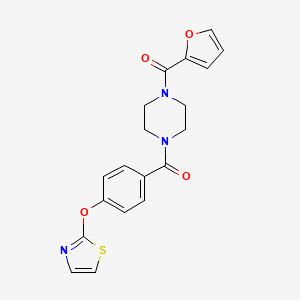

ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . It has been used as a reagent in the synthesis of various compounds, including triarylethane phosphodiesterase 4 inhibitors .

Synthesis Analysis

The hydrochloride salt of ethyl 4-pyridylacetate has been used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . It has also been used as a reagent in the synthesis of trifluoromethylpyridines .Molecular Structure Analysis

The molecular formula of ethyl 4-pyridylacetate is C9H11NO2 . Its average mass is 165.189 Da and its monoisotopic mass is 165.078979 Da .Chemical Reactions Analysis

Ethyl 4-pyridylacetate participates as a reagent in the synthesis of various compounds. For instance, it has been used in the synthesis of triarylethane phosphodiesterase 4 inhibitors . It has also been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis

Ethyl 4-pyridylacetate has a melting point of 18-19 °C, a boiling point of 127-128 °C/14 mmHg, and a density of 1.079 g/mL at 25 °C . Its refractive index is n20/D 1.499 .科学的研究の応用

Novel Synthesis Methods

Research has shown that ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate is a precursor in the efficient synthesis of pyrazolo[3,4-b]pyridine products. The condensation of pyrazole-5-amine derivatives with activated carbonyl groups, using refluxing acetic acid, has been found to be a facile method for preparing N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). This process highlights the compound's utility in creating complex organic structures.

Fluorophore Development

A study by Yan et al. (2018) developed a cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, suggesting potential applications in developing new fluorophores for biochemical assays or imaging applications (Yan et al., 2018).

Corrosion Inhibitors

Ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate derivatives have been explored as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. These inhibitors show high efficiency and are confirmed by various methods including gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study by Dohare et al. (2017) indicates that these compounds significantly protect metal surfaces from corrosion, providing a practical application in material science and engineering (Dohare et al., 2017).

Chemoselective Synthesis

The compound has been utilized in chemoselective synthesis processes, where specific reactions are favored to produce desired products. For instance, Markees (1990) highlighted its role in reacting with 1,2-diaminobenzene to synthesize complex heterocyclic structures, showcasing its utility in precise synthetic chemistry applications (Markees, 1990).

Anti-microbial Activities

Wang et al. (2015) demonstrated the anti-microbial properties of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety synthesized from ethyl isonicotinate. These compounds exhibited good inhibitory activity against a range of organisms, suggesting potential applications in developing new anti-microbial agents (Wang et al., 2015).

Safety and Hazards

特性

IUPAC Name |

ethyl 4-pyridin-4-yl-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKPFJYKKJBXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2713990.png)

![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)

![tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B2714003.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)

![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)